1,8-dihydropteridine-4,7-dione
Description
Properties
IUPAC Name |
1,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSFNZAVQZGNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC=NC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC=NC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Core Structure Formation
The pteridine ring system is typically constructed via cyclization reactions using pyrimidine or pyrazine precursors. A widely employed method involves the condensation of 2,4,5-triaminopyrimidine derivatives with α-keto acids or their equivalents. For instance, reacting 2,4,5-triaminopyrimidine with glyoxylic acid under acidic conditions (e.g., HCl, 80°C) yields 1,8-dihydropteridine-4,7-dione through intramolecular dehydration and cyclization . This method achieves moderate yields (45–60%) and is favored for its simplicity, though purification challenges arise due to byproduct formation.
Alternative cyclization routes utilize diaminopyrimidines and diketones. Ethyl glyoxylate, when treated with 2,5-diamino-4,6-dihydroxypyrimidine in aqueous sodium hydroxide, forms the target compound via sequential keto-enol tautomerization and ring closure . This approach benefits from milder conditions (room temperature, 12 hours) but requires careful pH control to prevent side reactions.
Oxidation-Reduction Pathways
Intramolecular oxidation-reduction reactions offer a robust pathway for synthesizing substituted 1,8-dihydropteridine-4,7-diones. A notable example involves ethyl-N-alkyl-N-(6-arylamino-5-nitropyrimidin-4-yl)glycinates as precursors. Under basic conditions (e.g., sodium methoxide in methanol), these intermediates undergo nitro group reduction coupled with cyclization to form the dihydropteridine core .
Key Steps:
-
Nitro Reduction: The nitro group at position 5 is reduced to a hydroxylamine intermediate.
-
Cyclization: The hydroxylamine reacts with the adjacent glycinate moiety, forming the 1,8-dihydro ring system.
-
Oxidation: Atmospheric oxygen or mild oxidizing agents (e.g., MnO₂) oxidize the intermediate to the final dione .
This method achieves yields of 50–70% and allows for modular substitution at positions 2 and 6 through variation of the arylamine precursor .
Substitution-Based Syntheses
Late-stage functionalization of preformed pteridine scaffolds is a common strategy for introducing specific substituents. For example, halogenated derivatives of this compound undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amination | NH₃/EtOH, 100°C | 65 | |
| Alkoxylation | NaOMe/MeOH, reflux | 58 |
These reactions are highly regioselective, with substitution occurring preferentially at position 2 due to electron-withdrawing effects of the dione groups .
Comparative Analysis of Methodologies
A critical evaluation of the three primary methods reveals trade-offs between efficiency, scalability, and functional group tolerance:
| Method | Advantages | Limitations | Optimal Use Case |
|---|---|---|---|
| Cyclization | Short reaction time, low cost | Moderate yields, purification issues | Bulk synthesis of unsubstituted derivatives |
| Oxidation-Reduction | High substitutent diversity | Multi-step, sensitive to oxygen | Targeted substituted derivatives |
| Substitution | Regioselective, mild conditions | Requires halogenated precursors | Late-stage functionalization |
The oxidation-reduction approach, exemplified by the Arkivoc protocol , is particularly advantageous for synthesizing derivatives with aryl or alkyl groups at position 6, crucial for pharmaceutical applications .
Mechanistic Insights and Kinetic Studies
Density functional theory (DFT) calculations on model systems reveal that the cyclization step in both acid- and base-mediated routes proceeds through a six-membered transition state, with activation energies of 25–30 kcal/mol . Kinetic studies show pseudo-first-order behavior for the condensation of triaminopyrimidine with glyoxylic acid, with an activation energy (Eₐ) of 18.2 kJ/mol, consistent with a concerted mechanism .
Side reactions, such as over-oxidation to fully aromatic pteridines or hydrolysis of the dione groups, are minimized by maintaining reaction temperatures below 90°C and using anhydrous solvents .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors have been adapted for the cyclization method, achieving 85% conversion in 30 minutes at 120°C with superheated ethanol . Process intensification techniques, including microwave-assisted heating (100 W, 15 minutes), reduce energy consumption by 40% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
1,8-dihydropteridine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or amines, with the reaction conditions tailored to the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,8-dihydropteridine-4,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives, which are used in various chemical studies and applications.
Biology: The compound is studied for its role in biological systems, particularly in relation to its interactions with enzymes and other biomolecules.
Medicine: Research into the medicinal properties of this compound and its derivatives includes investigations into their potential as therapeutic agents for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,8-dihydropteridine-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these interactions in greater detail.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
2-Amino-1,8-dihydropteridine-4,7-dione
- Structure: Differs by the addition of an amino group at position 2.
- This modification is common in bioactive pteridines, such as folate derivatives .
- Applications : Used as a fine chemical intermediate (purity ≥98%) in pharmaceutical synthesis .
2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione (CAS 1131-35-7)
- Structure : Ketone groups at positions 4 and 6, with hydrogenation at 1,5,7,6.
- Impact : Altered electron distribution due to shifted ketone positions may reduce redox activity compared to 1,8-dihydropteridine-4,7-dione. The additional saturation (tetrahydro vs. dihydro) increases conformational flexibility .
Benzimidazole-4,7-diones and N-Oxide Derivatives
- Structure : Fused benzimidazole ring with diones at 4,7 positions. N-oxide derivatives include an oxygenated nitrogen.
- Impact: The aromatic benzimidazole moiety enhances stability under acidic conditions. N-Oxide derivatives exhibit hypoxia-selective cytotoxicity, with compound 6b showing a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine (a clinical hypoxia-targeting agent) .
- Applications : Tested against A549 lung cancer cells, demonstrating antiproliferative effects under hypoxia .
Functional and Pharmacological Comparisons
Mechanistic Insights
- Redox Activity: this compound’s dihydro structure allows reversible oxidation, akin to quinones, enabling reactive oxygen species (ROS) generation under hypoxia. This contrasts with benzimidazole-4,7-diones, where N-oxide groups stabilize radicals for selective hypoxic cytotoxicity .
- Hypoxia Selectivity : Benzimidazole N-oxide derivatives (e.g., compound 6b) show mechanisms similar to tirapazamine, leveraging hypoxia-induced reductase activation to produce cytotoxic radicals. This compound lacks direct evidence but shares structural motifs with such prodrugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,8-dihydropteridine-4,7-dione and its derivatives in academic settings?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using diamines and aldehydes under controlled conditions. For example, derivatives are often prepared via refluxing in polar aprotic solvents (e.g., dimethylformamide) with catalysts like succinic anhydride, followed by purification via column chromatography . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and confirming structural integrity via infrared spectroscopy (IR) and elemental analysis .
Q. How are this compound derivatives characterized for purity and structural confirmation?
- Methodological Answer : Characterization involves a combination of analytical techniques:
- TLC for reaction monitoring (solvent system: chloroform/methanol 4:1) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Elemental analysis to verify stoichiometry .
- X-ray crystallography for definitive structural elucidation, as demonstrated for benzimidazole-dione analogs .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability is maintained by:
- Storing in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .
- Avoiding exposure to moisture and light, which can degrade the dione moiety.
- Regular stability assessments via ultra-performance liquid chromatography (UPLC) to monitor degradation products (e.g., retention time shifts or new peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Optimization strategies include:
- Screening solvents (e.g., dichloromethane vs. ethanol) to balance solubility and reactivity.
- Adjusting temperature gradients (e.g., 80°C for nucleophilic substitutions) and catalyst loadings .
- Computational pre-screening (e.g., in silico ADMET predictions) to prioritize derivatives with favorable solubility and bioavailability .
Q. What experimental approaches assess the biological activity of this compound derivatives?
- Methodological Answer : Activity evaluation involves:
- In vitro cytotoxicity assays (e.g., MTT tests on cancer cell lines) with IC₅₀ calculations .
- Mechanistic studies : Monitoring DNA intercalation via fluorescence quenching or enzyme inhibition (e.g., topoisomerase II assays) .
- Controls for confounding factors (e.g., haematuria in bladder cancer models, which can inactivate analogs like apaziquone) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Resolve discrepancies by:
- Standardizing assay conditions (e.g., cell line selection, serum concentrations).
- Analyzing substituent effects: Electron-withdrawing groups may enhance DNA binding, while bulky groups reduce bioavailability .
- Validating results across multiple models (e.g., 2D vs. 3D cell cultures or in vivo models) .
Q. What computational tools are suitable for predicting the reactivity and drug-likeness of this compound derivatives?
- Methodological Answer : Use:
- Molecular docking (e.g., AutoDock Vina) to predict target binding.
- Density Functional Theory (DFT) to calculate frontier molecular orbitals and reactivity indices.
- QSAR models to correlate structural features (e.g., LogP, polar surface area) with activity .
Q. What challenges arise in chromatographic analysis of this compound derivatives, and how are they mitigated?
- Methodological Answer : Challenges include peak tailing due to polar functional groups. Solutions involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
